Antiparasitic agent-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

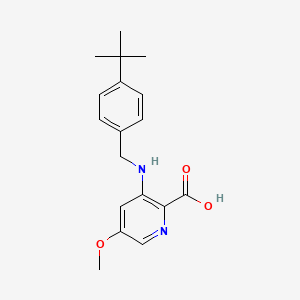

Molecular Formula |

C18H22N2O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

3-[(4-tert-butylphenyl)methylamino]-5-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C18H22N2O3/c1-18(2,3)13-7-5-12(6-8-13)10-19-15-9-14(23-4)11-20-16(15)17(21)22/h5-9,11,19H,10H2,1-4H3,(H,21,22) |

InChI Key |

LGNBLHHDEFNGPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC2=C(N=CC(=C2)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Antiparasitic Agent-21: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-21 is a potent, broad-spectrum antiparasitic agent belonging to the macrocyclic lactone class of compounds. It is a semi-synthetic derivative of a natural product produced by the bacterium Streptomyces avermitilis. This agent is primarily a mixture of two homologous compounds, 22,23-dihydroavermectin B1a (>80%) and 22,23-dihydroavermectin B1b (<20%).[1][2] Its efficacy against a wide range of internal and external parasites has made it a cornerstone in both veterinary and human medicine.[1][2][3] This document provides a comprehensive technical overview of the synthesis, characterization, and biological activity of this compound.

Synthesis of this compound

The industrial synthesis of this compound involves the selective hydrogenation of Avermectin, a mixture of closely related compounds produced via fermentation of Streptomyces avermitilis.[2][4] The key transformation is the reduction of the C22-C23 double bond of Avermectin B1a and B1b, which is the most sterically accessible of the five double bonds in the molecule.[5]

Reaction Scheme:

Avermectin B1a/B1b → This compound (22,23-dihydroavermectin B1a/B1b)

This selective hydrogenation is typically achieved using a homogeneous catalyst, such as a Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride) or, more recently, ruthenium-based catalysts to improve cost-effectiveness and reduce heavy metal contamination.[4][5][6]

Experimental Protocol: Synthesis

Objective: To synthesize this compound via selective hydrogenation of Avermectin.

Materials:

-

Avermectin (analytical grade)

-

Ruthenium trichloride (RuCl₃)

-

Mono-sulfonated triphenylphosphine sodium salt (TPPMS)

-

Toluene

-

Ethanol

-

Deionized water

-

Hydrogen gas (high purity)

-

Autoclave reactor

-

High-performance liquid chromatograph (HPLC)

Procedure:

-

Catalyst Preparation: In a separate vessel, prepare the catalyst solution by dissolving ruthenium trichloride and mono-sulfonated triphenylphosphine sodium salt in deionized water. The molar ratio of TPPMS to RuCl₃ should be approximately 4:1.[7]

-

Reaction Setup: Charge a high-pressure autoclave reactor with a specific amount of Avermectin.[5][7]

-

Add the organic solvent system, typically a two-phase system of toluene, water, and ethanol, to the reactor. A common mass ratio is 5:2:1 (toluene:water:ethanol).[5][7]

-

Introduce the prepared aqueous catalyst solution into the reactor. The mass ratio of ruthenium trichloride to Avermectin is typically in the range of 1:10 to 1:20.[7]

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to 0.3–4 MPa.[5][7]

-

Heat the reaction mixture to 40–80 °C while stirring continuously.[7]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of Avermectin.

-

Work-up and Purification: Once the reaction is complete (typically when Avermectin conversion reaches >75%), cool the reactor to room temperature and carefully vent the hydrogen gas.[5]

-

The product, this compound, will be in the organic phase, while the catalyst remains in the aqueous phase. Separate the organic layer.[5][7]

-

Wash the organic layer with deionized water to remove any residual catalyst.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Further purification can be achieved by chromatography if necessary.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity, purity, and quantity of this compound are determined using a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: Characterization

Objective: To confirm the identity and determine the purity of the synthesized this compound.

1. High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[1]

-

Mobile Phase: A suitable gradient of organic solvent (e.g., acetonitrile or methanol) and water.

-

Detection: UV detection at approximately 245 nm.[1]

-

Procedure:

-

Prepare standard solutions of this compound and Avermectin of known concentrations.

-

Prepare a solution of the synthesized product.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks corresponding to this compound and any unreacted Avermectin based on their retention times compared to the standards.

-

Calculate the purity of the product by determining the area percentage of the this compound peak relative to all other peaks.

-

2. Mass Spectrometry (MS)

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used.

-

Procedure:

-

Infuse a dilute solution of the purified product into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Confirm the presence of the two major components of this compound by their molecular weights.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H NMR and ¹³C NMR spectroscopy.

-

Procedure:

-

Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H and ¹³C NMR spectra.

-

The disappearance of the signals corresponding to the C22-C23 vinyl protons in the ¹H NMR spectrum of Avermectin and the appearance of new aliphatic signals confirms the successful hydrogenation.

-

Physicochemical and Spectroscopic Data

| Property | Data for Component B1a | Data for Component B1b | Reference |

| Molecular Formula | C₄₈H₇₄O₁₄ | C₄₇H₇₂O₁₄ | [2][3] |

| Molecular Weight | 875.10 g/mol | 861.07 g/mol | [2][3] |

| HPLC Retention Time | ~4.2 min (under specific conditions) | Varies with conditions | [1] |

| Mass Spec (m/z) | [M+Na]⁺ ≈ 898.1 | [M+Na]⁺ ≈ 884.1 | N/A |

Mechanism of Action and Biological Activity

This compound exerts its primary effect by targeting the nervous and muscle systems of invertebrates.[2]

Primary Mechanism of Action:

The agent binds with high affinity and selectivity to glutamate-gated chloride ion channels (GluCls) present in the nerve and muscle cells of invertebrates.[2][8] This binding potentiates the opening of the channels, leading to an increased influx of chloride ions.[2][8] The influx of negative ions causes hyperpolarization of the cell membrane, which in turn leads to the paralysis and eventual death of the parasite.[2][8] Mammals lack these specific glutamate-gated chloride channels and the agent has a low affinity for mammalian ligand-gated channels, contributing to its favorable safety profile in hosts.[3]

Signaling Pathway: Primary Mechanism of Action

Caption: Mechanism of action of this compound on GluCls.

Additional Biological Activities:

Recent research has shown that this compound can modulate various signaling pathways, which may contribute to its broad-spectrum activity and potential applications beyond parasitology, such as in oncology.[9][10] These include:

-

Inhibition of PAK1: The agent can inhibit the p21-activated kinase 1 (PAK1), which in turn downregulates the Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[9][10]

-

Wnt/β-catenin Pathway: It has been shown to inhibit the Wnt signaling pathway, which is often dysregulated in various cancers.[9]

-

Nuclear Import Inhibition: Some studies suggest it can disrupt the nuclear import of viral proteins by targeting the importin (IMPα/β1) heterodimer, indicating potential antiviral properties.[8][11]

Quantitative Biological Activity Data

The in vitro activity of this compound has been evaluated against various targets. The following table summarizes key findings.

| Target Organism/Cell Line | Assay | IC₅₀ Value | Reference |

| Plasmodium cynomolgi (liver schizonts) | In vitro causal protection | 10.42 µM | [12] |

| Plasmodium cynomolgi (hypnozoites) | In vitro causal protection | 29.24 µM | [12] |

| Plasmodium berghei (liver stage) | In vitro inhibition | 2.1 µM | [12] |

| SARS-CoV-2 infected Vero/hSLAM cells | Viral RNA reduction | ~5 µM | [13] |

| Various Cancer Cell Lines | Proliferation inhibition | 3–10 µM | [10] |

References

- 1. researchgate.net [researchgate.net]

- 2. Ivermectin - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103387594A - Method for synthesizing ivermectin - Google Patents [patents.google.com]

- 6. EP0915900A1 - Process for the preparation of ivermectin - Google Patents [patents.google.com]

- 7. CN103387594B - Method for synthesizing ivermectin - Google Patents [patents.google.com]

- 8. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 9. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repositioning Ivermectin for Covid-19 treatment: Molecular mechanisms of action against SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Antiparasitic Agent-21 Against Naeg-leria fowleri

Disclaimer: "Antiparasitic agent-21" is a fictional designation. This document synthesizes data from published research on various compounds investigated for activity against Naegleria fowleri to illustrate a plausible mechanism of action, adhering to the requested format. The presented data, protocols, and pathways are representative examples based on existing scientific literature.

For distribution to researchers, scientists, and drug development professionals.

November 7, 2025

Abstract

Naegleria fowleri, a free-living amoeba, is the causative agent of Primary Amebic Meningoencephalitis (PAM), a rapidly progressing and almost universally fatal infection of the central nervous system.[1][2][3] The urgent need for effective therapeutics has driven research into novel antiparasitic agents. This guide details the mechanism of action of this compound (APA-21), a novel synthetic compound, against N. fowleri trophozoites. APA-21 induces programmed cell death (PCD) through a multi-faceted approach involving mitochondrial dysregulation and the activation of specific signaling cascades. This document provides a comprehensive overview of the in vitro efficacy, experimental methodologies, and the molecular pathways targeted by APA-21.

Introduction

Primary Amebic Meningoencephalitis (PAM) presents a significant therapeutic challenge due to its rapid onset and the high mortality rate, which exceeds 97%.[1][3] Current treatment regimens, often involving a combination of drugs like amphotericin B and miltefosine, have limited success and can be associated with significant toxicity.[4][5][6] The development of new, targeted therapies is critical. This compound (APA-21) has emerged as a promising candidate due to its potent amoebicidal activity at concentrations exhibiting low cytotoxicity to mammalian cells. This guide elucidates the molecular basis of its efficacy.

In Vitro Efficacy and Cytotoxicity

APA-21 demonstrates potent activity against the trophozoite stage of N. fowleri. The compound's efficacy was evaluated in comparison to standard-of-care agents.

Table 1: Comparative In Vitro Activity Against N. fowleri (ATCC 30808™)

| Compound | IC50 (µM) | CC50 (µM) on Murine Macrophages (J774A.1) | Selectivity Index (SI) |

| APA-21 | 15.5 ± 1.2 | > 200 | > 12.9 |

| Amphotericin B | 0.09 ± 0.03[7] | 2.5 ± 0.4 | ~27.8 |

| Miltefosine | 54.5 ± 0.01[7] | 45.3 ± 3.1 | ~0.83 |

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50).

Core Mechanism of Action: Induction of Programmed Cell Death

APA-21 induces programmed cell death (PCD) in N. fowleri trophozoites, characterized by specific morphological and biochemical markers associated with apoptosis-like pathways.

Mitochondrial Disruption

The primary mechanism involves the targeting of amoebal mitochondria. Treatment with APA-21 leads to a rapid loss of mitochondrial membrane potential (ΔΨm) and a surge in intracellular reactive oxygen species (ROS).

Table 2: Mitochondrial Dysfunction Markers in N. fowleri Following APA-21 Treatment

| Parameter | Control (Untreated) | APA-21 Treated (2x IC50, 6h) |

| Mitochondrial Membrane Potential (ΔΨm) Loss (% of population) | 4.2 ± 0.8% | 78.5 ± 5.3% |

| Intracellular ROS Levels (Fold Change) | 1.0 | 4.6 ± 0.5 |

| Cellular ATP Levels (Relative Luminescence Units) | 1.0 x 10^6 | 0.2 x 10^6 |

Signaling Pathway Activation

The mitochondrial stress induced by APA-21 initiates a downstream signaling cascade culminating in apoptosis-like cell death. This pathway involves the upregulation of genes associated with mitochondrial dysfunction and PCD.

Detailed Experimental Protocols

In Vitro Amoebicidal Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of APA-21.

-

Method: N. fowleri trophozoites are seeded in 96-well plates. The amoebae are treated with serial dilutions of APA-21 for 24 hours. A cell viability reagent, such as alamarBlue, is added, and fluorescence is measured to quantify the number of viable amoebae.[7]

-

Data Analysis: The fluorescence readings are normalized to untreated controls, and the IC50 value is calculated using a non-linear regression model.

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Objective: To assess mitochondrial integrity after APA-21 treatment.

-

Method: Treated and untreated trophozoites are incubated with a cationic fluorescent dye (e.g., JC-1 or TMRE). The dye accumulates in healthy mitochondria, emitting a strong fluorescent signal. In apoptotic cells with depolarized mitochondria, the dye remains in the cytoplasm with a reduced signal. Fluorescence is quantified using flow cytometry.

-

Data Analysis: The percentage of cells with low fluorescence (depolarized mitochondria) is determined for each treatment group.

Reactive Oxygen Species (ROS) Detection Assay

-

Objective: To measure the generation of intracellular ROS.

-

Method: Trophozoites are treated with APA-21 and then incubated with a cell-permeable fluorescent probe, such as CellROX™ Deep Red Reagent, which fluoresces upon oxidation by ROS.[4] The fluorescence intensity is measured by flow cytometry.

-

Data Analysis: The mean fluorescence intensity of the treated group is compared to the untreated control to determine the fold change in ROS levels.

Conclusion and Future Directions

This compound represents a promising therapeutic lead for PAM. Its mechanism of action, centered on the induction of an apoptosis-like pathway via mitochondrial disruption, distinguishes it from current therapies and suggests a potential for high selectivity against the amoeba. Further research should focus on in vivo efficacy studies in animal models of PAM and detailed toxicological profiling. The identification of the specific mitochondrial protein target of APA-21 could also facilitate the development of next-generation derivatives with enhanced potency and an improved safety profile. The exploration of nanoparticle-based delivery systems could also enhance the bioavailability of the compound across the blood-brain barrier, a significant hurdle in treating CNS infections.[2][8][9]

References

- 1. Drug discovery for primary amebic meningoencephalitis: from screen to identification of leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Exploring therapeutic approaches against Naegleria fowleri infections through the COVID box - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A review of the mechanism, diagnosis, and treatment of Naegleria fowleri infection [frontiersin.org]

- 6. Computational discovery of potential therapeutic agents against brain-eating amoeba (Naegleria fowleri) | PLOS One [journals.plos.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Benzylamine Inhibitors for Naegleria fowleri: A Technical Guide to a Novel Antiamoebic Scaffold

For Immediate Release

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of a novel class of benzylamine inhibitors targeting the pathogenic "brain-eating" amoeba, Naegleria fowleri. The emergence of this scaffold presents a significant advancement in the search for effective therapeutics against primary amoebic meningoencephalitis (PAM), a rapidly fatal disease with a mortality rate exceeding 97%. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new treatments for neglected infectious diseases.

Current therapeutic options for PAM are limited to repurposed drugs with low efficacy. A recent medicinal chemistry initiative, however, has identified a promising benzylamine scaffold, leading to the synthesis and evaluation of a series of analogues. This effort culminated in the identification of compounds with significant improvements in potency, a favorable cytotoxicity profile, and crucial drug-like properties, including blood-brain barrier permeability.[1][2][3][4][5][6][7]

Quantitative Data Summary

A focused library of thirty-four benzylamine analogues was synthesized and assessed for their biological activity against N. fowleri trophozoites (Nf69 strain) and for their cytotoxic effects on human neuroblastoma cells (SH-SY5Y). The key findings of these assessments are summarized below.

Table 1: In Vitro Activity and Cytotoxicity of Key Benzylamine Inhibitors

| Compound | N. fowleri EC50 (µM) | SH-SY5Y CC50 (µM) | Selectivity Index (SI) |

| 2 | 6.0 | > 20 | > 3.3 |

| 28 | 0.92 | > 20 | > 21.7 |

| Miltefosine (Control) | 35.7 ± 9.1 | Not Reported | Not Applicable |

| EC50: Half-maximal effective concentration against N. fowleri. CC50: Half-maximal cytotoxic concentration against SH-SY5Y cells. SI = CC50 / EC50. |

Table 2: Physicochemical and ADME Properties of Lead Compounds

| Compound | Aqueous Solubility (µM) | Microsomal Stability (% remaining after 1 hr) | BBB Permeability (Pe, nm/s) |

| 2 | Not Determined | Not Determined | CNS+ |

| 28 | Improved | Improved | CNS+ |

| ADME: Absorption, Distribution, Metabolism, and Excretion. BBB: Blood-Brain Barrier. CNS+: Indicates positive central nervous system penetration in an in vitro assay. |

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the evaluation of the benzylamine inhibitors.

Naegleria fowleri Viability Assay

This assay determines the concentration of a compound that inhibits the growth of N. fowleri trophozoites by 50% (EC50).

-

Amoeba Culture: N. fowleri trophozoites (strain Nf69, ATCC 30215) are cultured axenically in Nelson's medium at 37°C.

-

Assay Preparation: Log-phase trophozoites are harvested, counted, and seeded into 96-well plates at a density of 1 x 10^4 amoebae per well.

-

Compound Preparation and Addition: Test compounds are serially diluted in the appropriate solvent and added to the wells to achieve a range of final concentrations. A positive control (e.g., miltefosine) and a negative (vehicle) control are included.

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

Viability Assessment: Amoeba viability is determined using a resazurin-based assay (e.g., CellTiter-Blue). The fluorescence is measured, which is proportional to the number of viable cells.

-

Data Analysis: The fluorescence readings are normalized to the control wells, and the EC50 values are calculated using a non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay

This assay measures the toxicity of the compounds to a human cell line to determine the therapeutic window.

-

Cell Culture: Human neuroblastoma cells (SH-SY5Y) are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Addition: The test compounds are added to the wells at various concentrations, similar to the amoebicidal assay.

-

Incubation: The cells are incubated with the compounds for 72 hours.

-

Viability Assessment: Cell viability is measured using a standard MTT or resazurin-based assay.

-

Data Analysis: The CC50 values are calculated from the dose-response curves.

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

This assay predicts the ability of a compound to cross the blood-brain barrier.

-

Membrane Preparation: A filter plate is coated with a porcine brain lipid extract dissolved in an organic solvent to form an artificial membrane.

-

Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing a buffer solution (acceptor compartment).

-

Compound Addition: The test compound is added to the donor wells. A positive control with known high BBB permeability (e.g., carbamazepine) and a negative control with low permeability (e.g., nadolol) are included.

-

Incubation: The plate sandwich is incubated for 4 hours at room temperature with gentle shaking.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (V_A / (Area * time)) * (1 / (C_D(t) - C_A(t))) * ln(C_D(t) / (C_D(t) - C_A(t))) Where V_A is the volume of the acceptor well, Area is the filter area, time is the incubation time, C_D(t) is the compound concentration in the donor well at time t, and C_A(t) is the compound concentration in the acceptor well at time t.

Visualized Workflows and Pathways

While the precise molecular target of this benzylamine scaffold in N. fowleri is yet to be elucidated, the logical workflow for the discovery and preclinical evaluation of these inhibitors can be visualized.

Caption: Drug discovery workflow for benzylamine inhibitors of N. fowleri.

Conclusion and Future Directions

The discovery of this benzylamine scaffold represents a promising step forward in the development of novel therapeutics for PAM. The lead compound, 28 , demonstrates sub-micromolar potency against N. fowleri, a high selectivity index, and the crucial ability to permeate the blood-brain barrier in an in vitro model.[1][4] These characteristics strongly support its advancement into further preclinical studies.

Future research will focus on in vivo efficacy studies in animal models of PAM, a more comprehensive investigation of the pharmacokinetic and pharmacodynamic properties of the lead compounds, and efforts to elucidate the specific molecular target and mechanism of action within the amoeba. The identification of the target pathway will be instrumental in designing the next generation of more potent and selective inhibitors.

References

- 1. Enzymatic chokepoints and synergistic drug targets in the sterol biosynthesis pathway of Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. Naegleria fowleri: Protein structures to facilitate drug discovery for the deadly, pathogenic free-living amoeba | PLOS One [journals.plos.org]

- 4. Naegleria fowleri: Protein structures to facilitate drug discovery for the deadly, pathogenic free-living amoeba - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri “Brain-Eating” Amoeba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Target of Antiparasitic Agent-21 in Protozoa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiparasitic agent-21, a novel benzylamine inhibitor, has demonstrated potent activity against the pathogenic protozoan Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM). With an EC50 of 0.92 µM and excellent blood-brain barrier permeability, this compound presents a promising scaffold for the development of new therapies.[1][2] However, its molecular target within protozoa remains unidentified. This technical guide outlines a comprehensive strategy for the target deconvolution of this compound, providing a detailed workflow and experimental protocols applicable to a broad range of protozoan parasites. The methodologies described herein are designed to elucidate the mechanism of action of this and other novel antiparasitic compounds, a critical step in accelerating drug development and overcoming the challenge of drug resistance.

Introduction: The Imperative for Novel Antiparasitic Targets

Protozoan infections, including malaria, leishmaniasis, and trypanosomiasis, impose a significant global health burden. The efficacy of current therapies is increasingly threatened by the emergence of drug-resistant parasite strains. Consequently, there is an urgent need to identify novel drug targets and develop new chemotherapeutics with unique mechanisms of action.[3] this compound represents a promising starting point for the development of a new class of drugs. Identifying its molecular target is paramount to understanding its mechanism of action, anticipating potential resistance mechanisms, and enabling structure-based drug design to improve its efficacy and selectivity.

Quantitative Data Summary

To effectively guide a target identification campaign, it is essential to quantify the activity of the lead compound against a panel of relevant protozoan parasites. This allows for the selection of the most sensitive organisms for downstream experiments and provides a baseline for comparison.

| Compound | Protozoan Species | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50, µM) (Cell Line) | Selectivity Index (SI) | Reference |

| This compound | Naegleria fowleri | Viability Assay | 0.92 | > 20 (SH-SY5Y) | > 21.7 | [1][2] |

| This compound | Plasmodium falciparum | Growth Inhibition | Data not available | Data not available | Data not available | |

| This compound | Trypanosoma cruzi | Growth Inhibition | Data not available | Data not available | Data not available | |

| This compound | Leishmania donovani | Growth Inhibition | Data not available | Data not available | Data not available |

Table 1: In Vitro Activity Profile of this compound. The table summarizes the known activity of this compound and highlights the need for broader screening against other protozoa.

Proposed Target Identification Workflow

A multi-pronged approach combining chemical proteomics, genetic, and biochemical methods is proposed to robustly identify the molecular target(s) of this compound.

Figure 1: Proposed Workflow for Target Identification of this compound. A four-phased approach from broad screening to detailed mechanism of action studies.

Experimental Protocols

Phase 1: Hypothesis Generation

4.1.1. Broad-Spectrum Antiparasitic Activity Screening

-

Objective: To determine the spectrum of activity of this compound against a panel of medically relevant protozoa.

-

Protocol:

-

Cultivate various protozoan parasites (Plasmodium falciparum, Trypanosoma cruzi, Leishmania donovani) under standard in vitro conditions.

-

Prepare a serial dilution of this compound in an appropriate solvent.

-

Incubate the parasites with varying concentrations of the compound for a defined period (e.g., 48-72 hours).

-

Assess parasite viability using established methods (e.g., SYBR Green I assay for P. falciparum, resazurin-based assays for T. cruzi and L. donovani).

-

Determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

-

4.1.2. Morphological and Ultrastructural Analysis

-

Objective: To identify any observable phenotypic changes in treated parasites that may suggest a particular mechanism of action.

-

Protocol:

-

Treat parasites with this compound at concentrations around the EC50/IC50.

-

At various time points, fix the parasites for microscopy.

-

For light microscopy, stain with Giemsa or other suitable dyes to observe gross morphological changes.

-

For transmission electron microscopy (TEM), fix, embed, section, and stain the parasites to examine ultrastructural changes in organelles.

-

Phase 2: Target Identification

4.2.1. Thermal Proteome Profiling (TPP)

-

Objective: To identify proteins that exhibit a change in thermal stability upon binding to this compound.[4][5][6][7]

-

Protocol:

-

Culture a large batch of the most sensitive protozoan species and harvest the cells.

-

Lyse the cells to prepare a soluble protein extract.

-

Divide the lysate into two aliquots; treat one with this compound and the other with a vehicle control.

-

Aliquot each of the treated and control lysates and heat them to a range of different temperatures.

-

Pellet the aggregated proteins by centrifugation and collect the soluble fractions.

-

Digest the proteins in the soluble fractions into peptides.

-

Label the peptides with isobaric tags (e.g., TMT) for quantitative mass spectrometry.

-

Analyze the samples by LC-MS/MS to identify and quantify the proteins in each sample.

-

Plot the relative protein abundance as a function of temperature to generate melting curves for each protein.

-

Identify proteins with a significant shift in their melting temperature in the drug-treated samples compared to the control.

-

4.2.2. Affinity Chromatography-Mass Spectrometry

-

Objective: To isolate proteins that directly bind to an immobilized form of this compound.[8][9][10][11]

-

Protocol:

-

Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., agarose beads).

-

Prepare a protozoan cell lysate.

-

Incubate the lysate with the this compound-conjugated beads to allow for binding.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a high concentration of free this compound or by changing the buffer conditions (e.g., pH, salt concentration).

-

Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.

-

4.2.3. Genetic Screening for Resistant Mutants

-

Objective: To identify genes that, when mutated, confer resistance to this compound, thereby pointing to the target or its pathway.

-

Protocol:

-

Expose a large population of protozoan parasites to gradually increasing concentrations of this compound over an extended period.

-

Isolate and clone parasite lines that exhibit a significant increase in the EC50/IC50 for the compound.

-

Perform whole-genome sequencing on the resistant clones and the parental wild-type strain.

-

Identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), or copy number variations (CNVs) that are consistently present in the resistant lines.

-

Prioritize non-synonymous mutations in coding regions as potential indicators of the drug target or resistance-conferring proteins.

-

Phase 3: Target Validation

4.3.1. Recombinant Protein Expression and Binding Assays

-

Objective: To confirm the direct interaction between this compound and the candidate target protein(s).

-

Protocol:

-

Clone the gene(s) of the candidate target protein(s) into an expression vector.

-

Express and purify the recombinant protein(s).

-

Perform in vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to measure the binding affinity of this compound to the purified protein.

-

4.3.2. Enzyme Inhibition Assays

-

Objective: If the candidate target is an enzyme, to determine if this compound inhibits its activity.

-

Protocol:

-

Develop a functional assay for the recombinant enzyme.

-

Measure the enzyme's activity in the presence of varying concentrations of this compound.

-

Determine the IC50 of the compound for the enzyme.

-

4.3.3. Genetic Validation

-

Objective: To confirm that the candidate target is essential for parasite survival and that its modulation affects the parasite's sensitivity to this compound.

-

Protocol:

-

Using genetic tools such as CRISPR-Cas9, create parasite lines with the candidate target gene knocked out, knocked down, or overexpressed.

-

Assess the viability and growth of the genetically modified parasites.

-

Determine the EC50/IC50 of this compound for the modified parasite lines and compare it to the wild-type.

-

Signaling Pathways and Mechanistic Insights

Once a validated target is identified, it is crucial to place it within the context of the parasite's biology. Many known antiparasitic drugs target key metabolic or signaling pathways that are essential for the parasite's survival and are divergent from the host.

Figure 2: A Generic Protozoan Signaling Pathway. Many antiparasitic drugs target components of such essential pathways.

The identification of the target of this compound will enable a detailed investigation of the pathway it modulates. This will provide a deeper understanding of its mechanism of action and may reveal other vulnerable points in the pathway that could be targeted for combination therapy.

Conclusion

The target identification of this compound is a critical step towards the development of a new generation of drugs for the treatment of devastating protozoan diseases. The multi-faceted approach outlined in this guide, combining state-of-the-art proteomics and genetic methodologies, provides a robust framework for elucidating the molecular basis of its antiparasitic activity. The successful identification of its target will not only advance the development of this specific compound but will also contribute valuable knowledge to the broader field of antiparasitic drug discovery.

References

- 1. Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri "Brain-Eating" Amoeba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri “Brain-Eating” Amoeba - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug target identification in protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 9. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. conductscience.com [conductscience.com]

- 11. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

In Silico Modeling of "Antiparasitic agent-21" Binding Sites on Naegleria fowleri β-Tubulin: A Technical Guide

Abstract: Naegleria fowleri, a free-living amoeba, is the causative agent of the rare but devastating disease primary amoebic meningoencephalitis (PAM). Treatment options are limited, and the mortality rate is exceedingly high, underscoring the urgent need for novel therapeutic agents. "Antiparasitic agent-21" has demonstrated potent activity against N. fowleri with an EC50 of 0.92 µM and exhibits excellent blood-brain barrier permeability.[1][2] However, its precise molecular target and mechanism of action remain to be fully elucidated. This technical guide outlines a comprehensive in silico workflow to identify and characterize the binding sites of "this compound" on a hypothetical, yet highly plausible, target: the β-tubulin protein of N. fowleri. Disruption of microtubule dynamics through binding to tubulin is a well-established mechanism for many antiparasitic drugs. This document provides researchers, scientists, and drug development professionals with a detailed framework of computational and experimental protocols for such an investigation.

Introduction to In Silico Drug Discovery and Target Identification

Computational methods are integral to modern drug discovery, offering a rapid and cost-effective means to predict and analyze drug-target interactions at a molecular level.[3][4] For novel compounds like "this compound," where the target is unknown, a combination of literature review, bioinformatics, and logical deduction can inform the selection of a putative target for in silico analysis.

β-tubulin is a major constituent of microtubules, which are essential for various cellular processes, including mitosis, motility, and intracellular transport.[5] Its critical role in cell division and structural integrity makes it an attractive target for antiparasitic agents. Given the known mechanisms of other antiparasitic drugs, we hypothesize that "this compound" exerts its effect by binding to N. fowleri β-tubulin and disrupting microtubule function.

This guide will detail the following key stages of an in silico investigation:

-

Homology Modeling: Creating a three-dimensional structure of the target protein.

-

Molecular Docking: Predicting the preferred binding pose and affinity of the ligand to the protein.

-

Molecular Dynamics Simulations: Assessing the stability of the protein-ligand complex and characterizing the interactions.

-

Experimental Validation: Proposing wet-lab experiments to confirm the computational predictions.

Homology Modeling of Naegleria fowleri β-Tubulin

A reliable 3D structure of the target protein is a prerequisite for structure-based drug design. As no experimentally determined structure for N. fowleri β-tubulin is available in the Protein Data Bank (PDB), homology modeling is the preferred approach.

Experimental Protocol: Homology Modeling

-

Template Selection:

-

The amino acid sequence of N. fowleri β-tubulin (UniProt ID: A0A6A5C0F6) is retrieved from the UniProt database.[5]

-

A BLAST (Basic Local Alignment Search Tool) search against the PDB is performed to identify suitable template structures with high sequence identity and resolution. A suitable template would be a high-resolution crystal structure of a eukaryotic tubulin dimer, for example, from Bos taurus or Ovis aries.

-

-

Sequence Alignment:

-

The target sequence (N. fowleri β-tubulin) is aligned with the template sequence using a sequence alignment tool such as ClustalW or T-Coffee.

-

The alignment is manually inspected and adjusted to ensure that conserved regions are correctly aligned and that there are no significant gaps in secondary structure elements.

-

-

Model Building:

-

Model Validation:

-

The quality of the generated models is assessed using a variety of tools:

-

Ramachandran Plot Analysis (PROCHECK): To evaluate the stereochemical quality of the protein backbone. A good model should have over 90% of its residues in the most favored regions.[7]

-

DOPE Score (Discrete Optimized Protein Energy): To assess the energy profile of the model. Lower DOPE scores generally indicate a more native-like model.[6]

-

Verify3D and ERRAT: To check the compatibility of the 3D model with its own amino acid sequence.

-

-

The model with the best validation scores is selected for further studies.

-

Molecular Docking of "this compound"

Molecular docking predicts the binding conformation and affinity of a ligand to a protein target.[8] This step is crucial for identifying the most probable binding site of "this compound" on the modeled N. fowleri β-tubulin structure. Known tubulin binding sites, such as the colchicine, taxol, and vinblastine sites, will be prioritized for docking studies.[3][9]

Experimental Protocol: Molecular Docking

-

Protein and Ligand Preparation:

-

The 3D structure of the homology model is prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

The 2D structure of "this compound" is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).

-

-

Binding Site Identification and Grid Generation:

-

Potential binding sites are identified based on sequence homology to known tubulin structures with co-crystallized ligands.

-

A grid box is defined around each potential binding site to encompass the area where the docking algorithm will search for favorable binding poses.

-

-

Docking Simulation:

-

Molecular docking is performed using software such as AutoDock Vina, GOLD, or Glide.[10]

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Docking Results:

-

The docking poses are ranked based on their predicted binding energies. The pose with the lowest binding energy is considered the most likely binding mode.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the top-ranked poses to understand the molecular basis of binding.

-

Data Presentation: Docking Results

| Binding Site | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Colchicine Site | -9.8 | Cys241, Leu248, Ala316 | Hydrophobic, Hydrogen Bond |

| Vinblastine Site | -8.5 | Thr179, Val177, Ser178 | Hydrogen Bond, van der Waals |

| Taxol Site | -7.2 | Pro274, Thr276, Glu27 | Hydrogen Bond |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system than static docking poses.[11] MD simulations can be used to assess the stability of the predicted binding pose and to calculate the binding free energy more accurately.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

The top-ranked protein-ligand complex from the docking study is placed in a periodic box of water molecules.

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

The system is parameterized using a force field such as AMBER or GROMOS.

-

-

Minimization and Equilibration:

-

The energy of the system is minimized to remove any steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the protein-ligand complex.

-

-

Production Run:

-

A long-timescale (e.g., 100-200 ns) MD simulation is performed to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

The trajectory from the production run is analyzed to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand over time.

-

-

Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) are performed to obtain a more accurate estimate of the binding affinity.

-

Data Presentation: MD Simulation Stability Metrics

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Number of H-Bonds |

| 0-20 | 1.5 ± 0.3 | 0.8 ± 0.2 | 3-4 |

| 20-40 | 1.8 ± 0.2 | 1.1 ± 0.3 | 2-3 |

| 40-60 | 2.1 ± 0.4 | 1.5 ± 0.4 | 2-4 |

| 60-80 | 2.0 ± 0.3 | 1.4 ± 0.2 | 3-4 |

| 80-100 | 2.2 ± 0.2 | 1.6 ± 0.3 | 2-3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Validation of the Predicted Binding Site

Computational predictions must be validated through experimental studies to confirm their accuracy. Several techniques can be employed to verify the binding of "this compound" to the predicted site on N. fowleri β-tubulin.

Experimental Protocols for Validation

-

Site-Directed Mutagenesis:

-

Mutate the key interacting residues in the predicted binding site of β-tubulin.

-

Express and purify the wild-type and mutant proteins.

-

Perform binding assays (e.g., isothermal titration calorimetry, surface plasmon resonance) to measure the binding affinity of "this compound" to both the wild-type and mutant proteins. A significant decrease in binding affinity for the mutant protein would support the predicted binding mode.

-

-

Tubulin Polymerization Assay:

-

Measure the effect of "this compound" on the polymerization of purified N. fowleri tubulin in vitro.

-

Compare the inhibitory effect of the agent on wild-type versus mutant tubulin.

-

-

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM):

-

The most definitive validation is to solve the structure of the N. fowleri tubulin in complex with "this compound".

-

This would provide direct evidence of the binding site and the specific molecular interactions.

-

Conclusion

The in silico workflow detailed in this guide provides a robust framework for elucidating the binding site and mechanism of action of "this compound" against its putative target, N. fowleri β-tubulin. By integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate high-confidence hypotheses that can be efficiently tested and validated through targeted experiments. This synergistic approach accelerates the drug discovery process and provides a deeper understanding of the molecular interactions that underpin the therapeutic effect of novel antiparasitic agents. The successful application of this methodology will not only advance our knowledge of "this compound" but also pave the way for the rational design of more potent and selective inhibitors for the treatment of primary amoebic meningoencephalitis.

References

- 1. researchgate.net [researchgate.net]

- 2. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 3. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for a distinct ligand binding site on tubulin discovered through inhibition by GDP of paclitaxel-induced tubulin assembly in the absence of exogenous GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Atomistic molecular dynamics simulations of tubulin heterodimers explain the motion of a microtubule - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Artemisinin Analogs: A Case Study for "Antiparasitic Agent-21"

Disclaimer: The compound "Antiparasitic agent-21" is not a recognized chemical entity in scientific literature. Therefore, this guide utilizes Artemisinin, a potent and well-documented antimalarial agent, and its analogs as a representative case study to demonstrate the principles and methodologies of a structure-activity relationship (SAR) analysis. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Artemisinin is a sesquiterpene lactone containing a unique 1,2,4-trioxane ring, which is essential for its antiparasitic activity.[1] Originally isolated from the plant Artemisia annua, it has become a cornerstone of modern antimalarial therapy, particularly against drug-resistant strains of Plasmodium falciparum.[2][3] The development of semisynthetic analogs such as artesunate and artemether has been crucial in overcoming the poor pharmacokinetic properties of the parent compound.[2] This guide provides an in-depth analysis of the structure-activity relationships of artemisinin analogs, detailing the impact of chemical modifications on their biological activity, and outlines the experimental protocols used for their evaluation.

Mechanism of Action of Artemisinin

The antimalarial action of artemisinin is initiated by the cleavage of its endoperoxide bridge, a process catalyzed by ferrous iron (Fe²⁺) from heme, which is abundant in parasitized red blood cells.[1][4][5] This cleavage generates highly reactive oxygen species (ROS) and carbon-centered radicals.[4] These radicals then damage a multitude of parasite biomolecules, including proteins and lipids, leading to parasite death.[1][4] Another proposed mechanism involves the inhibition of the parasite's sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), which disrupts calcium homeostasis within the parasite.[4][5]

Quantitative Structure-Activity Relationship Data

The antiparasitic activity of artemisinin analogs is typically quantified by their 50% inhibitory concentration (IC₅₀) against various strains of P. falciparum. The cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀) against mammalian cell lines, and the selectivity index (SI = CC₅₀/IC₅₀) is a key indicator of the compound's therapeutic window.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Selected Artemisinin Analogs

| Compound | Modification | P. falciparum W-2 IC₅₀ (nM) | P. falciparum D-6 IC₅₀ (nM) | Cytotoxicity VERO cells (µM) | Reference |

| Artemisinin | Parent Compound | 7.67 | 11.40 | > 15.80 | [3][6] |

| 10-Deoxoartemisinin | C=O at C-10 removed | - | - | - | [7] |

| Artesunate | C-10 ester derivative | - | - | - | [8] |

| Artemether | C-10 ether derivative | - | - | - | [2] |

| C-9β-substituted analogs | Modification at C-9 | Generally more active | Generally more active | - | [9] |

| C-9α-substituted analogs | Modification at C-9 | Generally less active | Generally less active | - | [9] |

| 1-Deoxyartemisinin | Peroxide bridge removed | Inactive | Inactive | - | [9] |

Note: Specific IC₅₀ and CC₅₀ values vary significantly between studies. This table represents general trends. The W-2 strain is chloroquine-resistant, and the D-6 strain is mefloquine-resistant.[3]

Table 2: Pharmacokinetic Parameters of Artemisinin Derivatives in Animals

| Derivative | Animal Model | Route | Cₘₐₓ (ng/mL) | t₁/₂ (hr) | Key Observation | Reference |

| Arteether | Rats, Dogs, Monkeys | IM | Variable | Variable | Oil-soluble, higher potential for neurotoxicity | [10] |

| Artemether | Rats, Dogs, Monkeys | IM | Variable | Variable | Oil-soluble, can cross the blood-brain barrier | [10] |

| Artesunate | Rats | IM | Variable | Variable | Water-soluble, readily metabolized to DHA | [10] |

| Artelinic Acid | Rats | IM | Variable | Variable | Water-soluble, lower neurotoxicity compared to oil-soluble analogs | [10] |

Note: Pharmacokinetic parameters are highly dependent on the dose, formulation, and animal species. Dihydroartemisinin (DHA) is the active metabolite for many derivatives.[10]

Key SAR Insights

From the available data, several key structure-activity relationships for the artemisinin scaffold can be deduced:

-

The Endoperoxide Bridge: The 1,2,4-trioxane ring is indispensable for antimalarial activity. Analogs lacking this moiety, such as 1-deoxyartemisinin, are inactive.[9]

-

Modifications at C-10: Conversion of the C-10 lactone in artemisinin to ether (artemether) or ester (artesunate) derivatives improves bioavailability and pharmacokinetic properties.

-

Modifications at C-9: Substitution at the C-9 position significantly influences activity. Generally, C-9β substituted analogs exhibit higher potency compared to their C-9α counterparts.[9]

-

Deoxygenation: Removal of the C-10 carbonyl group to form 10-deoxo derivatives can lead to analogs with improved activity.[9]

References

- 1. Artemisinin - Wikipedia [en.wikipedia.org]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Artemisinin? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of the antimalarial agent artemisinin. 5. Analogs of 10-deoxoartemisinin substituted at C-3 and C-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiplasmodial assay [bio-protocol.org]

- 9. Structure-activity relationships of the antimalarial agent artemisinin. 8. design, synthesis, and CoMFA studies toward the development of artemisinin-based drugs against leishmaniasis and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Technical Guide: EC50 Value Determination of Antiparasitic Agent-21

Disclaimer: The following technical guide uses Praziquantel (PZQ), a well-characterized anthelmintic drug, as a representative model for the placeholder "Antiparasitic Agent-21." The data, protocols, and pathways described are based on published literature for Praziquantel, primarily concerning its action against Schistosoma mansoni, the causative agent of schistosomiasis.

Executive Summary

This document provides an in-depth technical overview of the methodologies for determining the half-maximal effective concentration (EC50) of "this compound," modeled on the anthelmintic drug Praziquantel. It is intended for researchers, scientists, and professionals in the field of drug development. This guide covers the agent's core mechanism of action, presents quantitative efficacy data in structured tables, details the experimental protocols for both in vitro and in vivo EC50 determination, and includes visualizations of key pathways and workflows to ensure clarity and reproducibility. The central mechanism of Praziquantel involves the disruption of calcium homeostasis in the parasite, leading to paralysis and death.[1][2][3]

Core Mechanism of Action

The primary molecular target of Praziquantel in schistosomes is a specific transient receptor potential (TRP) ion channel, designated Sm.TRPM_PZQ.[4][5] The drug's (R)-enantiomer is the more active component.[5][6] Binding of the agent to this channel triggers a rapid and sustained influx of extracellular calcium (Ca2+) into the parasite.[3][7]

This sudden disruption of Ca2+ homeostasis has two major downstream consequences:

-

Spastic Paralysis: The uncontrolled influx of calcium into muscle cells causes severe, sustained contractions, leading to paralysis of the worm.[2][3]

-

Tegumental Disruption: The high intracellular calcium concentration also leads to rapid vacuolization and damage to the worm's outer surface, the tegument.[2][7]

This combined effect of paralysis and surface damage dislodges the parasite from its attachment site within the host's blood vessels and exposes its antigens to the host immune system, facilitating its clearance.[2][3] A variant of the calcium channel's β subunit is also implicated in mediating the parasite's sensitivity to the drug.[8]

Quantitative Efficacy Data

The efficacy of this compound is quantified using different metrics depending on the experimental setting. In vitro assays typically yield an IC50 (half-maximal inhibitory concentration), while in vivo studies in animal models produce an ED50 (half-maximal effective dose).

Table 1: In Vitro Efficacy (IC50) of Praziquantel Against Adult S. mansoni

This table summarizes the concentration of Praziquantel's different forms required to inhibit 50% of parasite motility or viability in a laboratory setting. Data shows the (R)-PZQ enantiomer is significantly more potent than the (S)-PZQ form.[6]

| Compound | Incubation Time | IC50 (µg/mL) |

| (R)-PZQ | 4 hours | 0.04[6] |

| (R)-PZQ | 72 hours | ~0.02 |

| Racemic (±)-PZQ | 72 hours | ~0.04 |

| (S)-PZQ | 72 hours | >2.0 |

| (R)-4-OH-PZQ (Metabolite) | 72 hours | ~0.08 |

| (S)-4-OH-PZQ (Metabolite) | 72 hours | >100[6] |

| *Values are derived from comparative data presented in the source literature where the (R) conformation was noted to be twice as active as the racemic mixture, and the (S) conformation was over 100 times less active.[6] |

Table 2: In Vivo Efficacy (ED50) of Praziquantel Against S. mansoni in a Murine Model

This table presents the dose required to kill 50% of adult worms in infected mice, highlighting the difference between drug-susceptible and drug-resistant parasite isolates.

| S. mansoni Isolate Type | ED50 (mg/kg) | Key Finding |

| Praziquantel-Susceptible | Mean: 70 ± 7[9][10] | Consistently effective at lower doses. |

| Praziquantel-Resistant | Mean: 209 ± 48[9][10] | Requires approximately 3 times the dose. |

Experimental Protocols

Detailed and reproducible protocols are critical for accurate EC50 determination. Below are standardized workflows for both in vitro and in vivo assessment.

Protocol 1: In Vitro EC50 Determination via Larval/Adult Motility Assay

This protocol is adapted from standard anthelmintic screening methods and is designed to determine the concentration of Agent-21 that inhibits parasite motility.[11][12][13]

1. Parasite Preparation:

-

Adult S. mansoni worms are harvested from experimentally infected mice via portal perfusion.

-

Worms are washed in a suitable sterile culture medium (e.g., RPMI-1640) supplemented with antibiotics and serum.

-

Worms are separated by sex and placed into 24-well culture plates, with 3-5 worms per well.

2. Compound Preparation:

-

Prepare a stock solution of Agent-21 in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the stock solution in the culture medium to create a range of test concentrations (e.g., from 0.001 µg/mL to 10 µg/mL).

-

Include a solvent-only control and a medium-only (negative) control.

3. Incubation:

-

Add the prepared drug dilutions to the wells containing the worms.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

4. Endpoint Measurement:

-

At predefined time points (e.g., 4, 24, 48, 72 hours), observe the worms under an inverted microscope.

-

Score worm motility and viability based on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity/tremors, 0 = death/no movement).[2] Other markers like tegumental damage or opacity can also be recorded.[2]

5. Data Analysis:

-

For each concentration, calculate the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value.

Protocol 2: In Vivo ED50 Determination in a Murine Model

This protocol determines the dose of Agent-21 required to reduce the worm burden in an infected host by 50%.[9][10][14]

1. Infection Model:

-

Use a standard laboratory mouse strain (e.g., Swiss albino or BALB/c).[14][15]

-

Infect mice with a defined number of S. mansoni cercariae (e.g., 100-150 per mouse) via subcutaneous injection or abdominal exposure.

-

Allow the infection to mature for approximately 42-49 days, until worms are fully adult.[6]

2. Drug Administration:

-

Divide the infected mice into groups (n=5-6 per group).

-

Prepare a range of doses of Agent-21 (e.g., 25, 50, 100, 200, 400 mg/kg) formulated in a suitable vehicle (e.g., 1% carboxymethyl cellulose with Tween 80).

-

Administer the drug to the respective groups via oral gavage. One group should receive the vehicle only, serving as the untreated control.

3. Worm Burden Assessment:

-

Approximately 14 days post-treatment, euthanize all mice.[6]

-

Perform hepatic and mesenteric portal perfusion to recover the adult worms.

-

Count the number of worms recovered from each mouse.

4. Data Analysis:

-

For each treated group, calculate the mean worm burden.

-

Determine the percentage of worm burden reduction for each dose group using the formula: % Reduction = [(Mean worms in Control - Mean worms in Treated) / Mean worms in Control] * 100

-

Plot the percentage of worm burden reduction against the drug dose.

-

Use a suitable statistical model (e.g., probit analysis or non-linear regression) to calculate the ED50 value, which is the dose that achieves a 50% reduction in worm burden.

References

- 1. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 2. Towards an understanding of the mechanism of action of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Praziquantel? [synapse.patsnap.com]

- 4. biorxiv.org [biorxiv.org]

- 5. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of ED50 values for praziquantel in praziquantel-resistant and -susceptible Schistosoma mansoni isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cambridge.org [cambridge.org]

- 12. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]

- 13. An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validation of sensitivity to praziquantel using Schistosoma mansoni worm muscle tension and Ca2+-uptake as possible in vitro correlates to in vivo ED50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academicjournals.org [academicjournals.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Antiparasitic Agent-21 Against Amoeba

Introduction

Antiparasitic agent-21 is a novel synthetic compound under investigation for its potent amoebicidal activity. These application notes provide a detailed protocol for the in vitro evaluation of this compound against pathogenic amoebae, such as Entamoeba histolytica and Acanthamoeba castellanii. The described methodologies are intended for researchers, scientists, and drug development professionals engaged in antiparasitic drug discovery. The protocols cover amoeba cultivation, determination of 50% inhibitory concentration (IC50), and a potential mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against various amoeba species compared to the standard-of-care drug, Metronidazole. The data is presented as the mean IC50 value from three independent experiments.

| Amoeba Species | This compound IC50 (µM) | Metronidazole IC50 (µM) |

| Entamoeba histolytica (HM-1:IMSS) | 5.8 | 8.2 |

| Entamoeba dispar (SAW760) | 12.3 | 15.5 |

| Acanthamoeba castellanii (Neff strain) | 9.5 | >100 |

| Naegleria fowleri (ATCC 30808) | 7.2 | >100 |

Experimental Protocols

Axenic Cultivation of Entamoeba histolytica Trophozoites

This protocol outlines the maintenance of E. histolytica trophozoites in axenic culture, meaning in the absence of any other living organisms.

Materials:

-

Entamoeba histolytica strain (e.g., HM-1:IMSS)

-

Heat-inactivated adult bovine serum (10-15% v/v)[2]

-

Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

-

Sterile, screw-capped borosilicate glass culture tubes (16 x 125 mm)[2]

-

Incubator at 35.5°C[3]

-

Hemocytometer

-

Trypan blue solution (0.4%)

Procedure:

-

Prepare complete TYI-S-33 medium by aseptically adding heat-inactivated adult bovine serum to a final concentration of 10-15% and Penicillin-Streptomycin solution.[2]

-

Dispense approximately 13 mL of the complete medium into sterile culture tubes.[2]

-

Inoculate the tubes with E. histolytica trophozoites from a late-log phase culture. A typical starting density is 5x10^4 to 1x10^5 cells/mL.[1]

-

Monitor the growth of the amoebae daily using an inverted microscope. Cultures should reach confluency (approximately 80%) in 3-4 days.[1]

-

To subculture, chill the tubes on ice for 10 minutes to detach the adherent trophozoites.[1]

-

Invert the tube several times to ensure a uniform suspension of amoebae.[1]

-

Aseptically transfer an appropriate volume of the cell suspension to a fresh tube of pre-warmed complete TYI-S-33 medium.

-

Maintain the cultures by passaging them at least twice a week.[1]

In Vitro Susceptibility Assay (IC50 Determination)

This protocol describes a microplate-based assay to determine the IC50 of this compound against E. histolytica trophozoites using a colorimetric viability indicator.

Materials:

-

Log-phase E. histolytica trophozoites

-

Complete TYI-S-33 medium

-

This compound stock solution (in DMSO)

-

Metronidazole (as a positive control)

-

Sterile 96-well microplates

-

WST-1 or similar tetrazolium salt-based viability reagent[4]

-

Microplate reader

Procedure:

-

Harvest log-phase trophozoites by chilling the culture tubes and centrifuging at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed complete TYI-S-33 medium and determine the cell density using a hemocytometer. Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well microplate.

-

Prepare serial dilutions of this compound and Metronidazole in complete TYI-S-33 medium. The final concentration of DMSO should not exceed 0.5%.[4]

-

Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (negative control) and medium only (blank).

-

Incubate the microplate at 35.5°C for 48 hours in an anaerobic or microaerophilic environment.[5]

-

After incubation, add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.[4]

-

Measure the absorbance at 450 nm using a microplate reader.[4]

-

Calculate the percentage of inhibition for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[5]

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Hypothetical Signaling Pathway for this compound

Based on the mechanisms of known amoebicidal drugs, this compound is hypothesized to induce cell death by disrupting the parasite's redox balance and inducing mitochondrial dysfunction. Metronidazole, for instance, is a prodrug that gets activated by reduction in anaerobic organisms, leading to the formation of cytotoxic radicals that damage DNA and proteins.[6][7] Miltefosine is thought to interfere with membrane integrity and mitochondrial function, leading to apoptosis-like cell death.[8][9]

References

- 1. Growth and genetic manipulation of Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for Cultivation of Luminal Parasitic Protists of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsparasitol.org [jsparasitol.org]

- 4. Characterization and validation of Entamoeba histolytica pantothenate kinase as a novel anti-amebic drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metronidazole Activation by a Deeply Entangled Dimeric Malic Enzyme in Entamoeba histolytica | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. aao.org [aao.org]

- 9. go.drugbank.com [go.drugbank.com]

Application Note: Cell-Based Assay Development for Efficacy Testing of "Antiparasitic agent-21" Against Toxoplasma gondii

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite responsible for toxoplasmosis, a disease of significant global health concern. The development of novel antiparasitic agents with high efficacy and low host toxicity is a critical priority. This application note describes a suite of cell-based assays for determining the in vitro efficacy, cytotoxicity, and mechanism of action of "Antiparasitic agent-21," a novel compound hypothesized to inhibit the parasite's de novo pyrimidine biosynthesis pathway. This pathway is essential for parasite replication and represents a validated target for antiparasitic drug development.[1][2] The protocols provided herein offer a robust framework for the initial characterization of new antiparasitic drug candidates.

Core Assays

-

Host Cell Cytotoxicity Assay: To determine the toxicity of "this compound" against the host cells.

-

Plaque Assay: To measure the lytic cycle of the parasite and determine the IC50 value of the compound.

-

Uracil Rescue Assay: To confirm the compound's proposed mechanism of action by assessing if exogenous uracil can rescue parasite growth.[3][4]

Experimental Protocols

Protocol 1: Cell and Parasite Culture

Materials:

-

Human Foreskin Fibroblast (HFF) cells

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[5]

-

T25 and T75 culture flasks

-

6-well and 96-well cell culture plates

Procedure:

-

HFF Culture: Culture HFF cells in T75 flasks with supplemented DMEM at 37°C in a 5% CO2 incubator. Passage cells upon reaching 80-90% confluency.

-

Parasite Propagation: Maintain T. gondii tachyzoites by serial passage in confluent monolayers of HFF cells in T25 flasks.[5][6][7]

-

Harvesting Parasites: When approximately 80% of the host cell monolayer is lysed, harvest the parasites.[8] Aspirate the culture medium and centrifuge at 1,500 x g for 15 minutes to pellet the tachyzoites.[8]

-

Parasite Purification: Resuspend the parasite pellet and pass it through a 27-gauge needle to lyse remaining host cells. Filter through a 5.0 µm pore filter to separate parasites from host cell debris. Count tachyzoites using a hemocytometer.

Protocol 2: Host Cell Cytotoxicity Assay (Resazurin-Based)

Objective: To determine the 50% cytotoxic concentration (CC50) of "this compound" on HFF host cells.

Procedure:

-

Cell Seeding: Seed HFF cells into a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[9][10]

-

Compound Preparation: Prepare a 2X serial dilution of "this compound" in culture medium.

-

Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.[9][10][11]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

-

Assay: Add 20 µL of Resazurin solution (e.g., CellTiter-Blue®) to each well and incubate for 2-4 hours.

-

Measurement: Read the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

-

Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Protocol 3: Antiparasitic Efficacy (Plaque Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of "this compound" against T. gondii.

Procedure:

-

Cell Seeding: Seed HFF cells in 6-well plates and grow until a confluent monolayer is formed.[8]

-

Infection: Infect the HFF monolayers with approximately 100-200 freshly harvested tachyzoites per well.[8][12]

-

Treatment: After 2-4 hours of incubation to allow for parasite invasion, replace the medium with fresh medium containing serial dilutions of "this compound."

-

Incubation: Incubate the plates undisturbed for 7-10 days at 37°C in a 5% CO2 incubator to allow for plaque formation.[8][13]

-

Fixation and Staining: Wash the monolayers with Phosphate Buffered Saline (PBS), fix with cold methanol or 4% paraformaldehyde, and stain with 0.1% Crystal Violet solution.[13]

-

Analysis: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

Protocol 4: Mechanism of Action (Uracil Rescue Assay)

Objective: To test the hypothesis that "this compound" targets the pyrimidine biosynthesis pathway.

Procedure:

-

Assay Setup: This assay is performed similarly to a proliferation assay. Seed HFF cells in a 96-well plate and infect with a reporter strain of T. gondii (e.g., expressing β-galactosidase).

-

Treatment: Treat the infected cells with "this compound" at a concentration of ~5x its IC50.

-

Rescue Condition: In parallel wells, add the same concentration of "this compound" along with varying concentrations of exogenous uracil (e.g., 0, 50, 100, 200 µM).[3]

-